Methyl 4-methoxy-3-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)benzoate
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Overview
Description
Methyl 4-methoxy-3-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a methoxy group, and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)benzoate typically involves multiple steps. One common approach starts with the preparation of 4-methoxy-3-nitrobenzoic acid, which is then esterified to form the corresponding methyl ester. The nitro group is reduced to an amine, which is subsequently reacted with thiomorpholine and oxan-4-ylmethylsulfamoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated benzoate ester, while reduction of the ester group may produce a benzoic alcohol derivative.
Scientific Research Applications
Methyl 4-methoxy-3-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-3-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The thiomorpholine ring and the sulfamoyl group are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methoxy-3-({[4-(morpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)benzoate
- Methyl 4-methoxy-3-({[4-(piperidin-4-yl)oxan-4-yl]methyl}sulfamoyl)benzoate
Uniqueness
Methyl 4-methoxy-3-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)benzoate is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
methyl 4-methoxy-3-[(4-thiomorpholin-4-yloxan-4-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6S2/c1-25-16-4-3-15(18(22)26-2)13-17(16)29(23,24)20-14-19(5-9-27-10-6-19)21-7-11-28-12-8-21/h3-4,13,20H,5-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVKROXCNLXCGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2(CCOCC2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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